molecular formula C12H9FO3S B1651429 Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate CAS No. 1261952-48-0

Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate

Cat. No.: B1651429
CAS No.: 1261952-48-0
M. Wt: 252.26
InChI Key: QKOTZMYMVCFHRM-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate include other thiophene derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro and hydroxy group on the phenyl ring, along with the thiophene carboxylate moiety, makes it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3S/c1-16-12(15)11-4-7(6-17-11)9-3-2-8(14)5-10(9)13/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOTZMYMVCFHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684406
Record name Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-48-0
Record name Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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